heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate
Description
Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate is a synthetic lipid derivative characterized by a branched ester backbone, a tertiary amine core, and polar hydroxyl and carbonyl functionalities. The compound’s design integrates a heptyl ester chain (C₇), a heptadecan-9-yloxy group (C₁₇), and a 3-hydroxypropyl substituent, which collectively influence its amphiphilic properties, solubility, and biocompatibility.
Properties
Molecular Formula |
C43H85NO5 |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-17-24-32-41(33-25-18-14-11-8-5-2)49-43(47)35-27-20-16-22-29-37-44(38-31-39-45)36-28-21-15-19-26-34-42(46)48-40-30-23-12-9-6-3/h41,45H,4-40H2,1-3H3 |
InChI Key |
YQDAAFUIPAEQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate involves multiple steps. The process typically starts with the preparation of the heptadecan-9-yloxy-8-oxooctyl intermediate, followed by its reaction with 3-hydroxypropylamine and heptyl octanoate under controlled conditions . The reaction conditions often include the use of solvents like ethanol, DMSO, and DMF, and the reactions are carried out at specific temperatures and pressures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and purity of the final product. The use of advanced equipment and automation helps in maintaining the quality and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce alcohol derivatives .
Scientific Research Applications
RNA Delivery Vehicle
Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate serves as a potent RNA delivery vehicle. Its ionizable amino lipid structure enhances the encapsulation and delivery of RNA molecules, making it valuable for gene therapy and vaccine development. The compound facilitates the formation of lipid nanoparticles that protect RNA from degradation and promote cellular uptake .
Drug Delivery Systems
The compound is utilized in drug delivery systems to improve the bioavailability and stability of therapeutic agents. Its ability to form lipid-based carriers allows for targeted delivery of drugs, enhancing their therapeutic efficacy while minimizing side effects. This application is particularly relevant in cancer treatment, where precise drug targeting is crucial.
Biochemical Assays
In biochemical research, this compound is employed as a component in various assays to study lipid metabolism and cellular processes. Its structural properties enable researchers to investigate interactions within lipid bilayers and membrane dynamics .
Case Study 1: Lipid Nanoparticle Formulation
A study demonstrated the efficacy of this compound in formulating lipid nanoparticles for mRNA vaccines. The nanoparticles exhibited high encapsulation efficiency and stability under physiological conditions, leading to enhanced immune responses in preclinical models .
Case Study 2: Targeted Drug Delivery
Another research project focused on the use of this compound in targeted drug delivery systems for anticancer therapies. The study highlighted its ability to selectively deliver chemotherapeutic agents to tumor cells while sparing healthy tissues, significantly reducing systemic toxicity.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| RNA Delivery | Facilitates the encapsulation and delivery of RNA molecules | Enhanced stability and cellular uptake |
| Drug Delivery Systems | Improves bioavailability and stability of therapeutic agents | Targeted delivery reduces side effects |
| Biochemical Assays | Used to study lipid metabolism and cellular interactions | Provides insights into membrane dynamics |
Mechanism of Action
The mechanism of action of heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate involves its ability to form lipid nanoparticles (LNPs) that encapsulate and protect mRNA molecules. These LNPs facilitate the delivery of mRNA into cells, where the mRNA is translated into proteins . The molecular targets and pathways involved include the endocytic pathways for cellular uptake and the ribosomal machinery for protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional and structural distinctions from analogs are summarized below:
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural analogs.
Structural Differentiation
- Hydroxyl Group Position: The target compound’s 3-hydroxypropyl group distinguishes it from SM-102 (4-hydroxybutyl) and Nonyl 8-... (2-hydroxyethyl).
- Ester Chain Length: The heptyl ester (C₇) contrasts with SM-102’s heptadecan-9-yl (C₁₇) and Nonyl 8-...’s nonyl (C₉) chains. Shorter chains reduce lipophilicity, which could lower cellular toxicity but may compromise membrane integration efficiency .
- Branched vs.
Functional Implications
- Drug Delivery Efficiency : SM-102’s 4-hydroxybutyl group and long heptadecan-9-yl chain optimize mRNA encapsulation and endosomal escape, achieving >90% transfection efficiency in vitro . The target compound’s 3-hydroxypropyl group may offer similar benefits but with reduced cytotoxicity due to shorter ester chains.
- Solubility: Nonyl 8-...’s 2-hydroxyethyl group enhances aqueous solubility (logP = 4.2) compared to the target compound’s predicted logP of ~5.1, suggesting trade-offs between solubility and lipid bilayer integration .
- Stability : Cyclohexyl-substituted analogs (e.g., CAS 2089251-41-0) exhibit superior thermal stability (decomposition >200°C), whereas hydroxypropyl/butyl derivatives typically degrade at ~150°C, limiting long-term storage .
Biological Activity
Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate is a complex lipid compound with significant potential in biomedical applications, particularly in drug delivery systems. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique amphiphilic structure that enhances its interaction with biological membranes. Its molecular formula is , with a molecular weight of approximately 752.25 g/mol. The compound includes:
- Heptyl group : Contributes to hydrophobic interactions.
- Heptadecan-9-yloxy chain : Enhances lipid solubility and membrane penetration.
- Hydroxypropylamino moiety : Provides ionizable characteristics, facilitating cellular uptake.
Biological Activity
The biological activity of this compound is primarily associated with its role in drug delivery systems. Key findings include:
- Lipid Nanoparticle Formation : The compound can form lipid nanoparticles (LNPs), which encapsulate therapeutic agents such as mRNA, enhancing their stability and bioavailability during delivery to target cells .
- Cellular Uptake : Its cationic nature allows for favorable interactions with negatively charged cellular membranes, promoting efficient cellular uptake of the encapsulated drugs . Studies have shown that structural modifications can significantly enhance this property, improving transfection efficiency in gene therapy applications .
- Low Cytotoxicity : Preliminary studies indicate that this compound exhibits low cytotoxicity, making it suitable for pharmaceutical applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar lipid compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Nonyl 8-[(8-heptadecan-9-yloxy)-2-(hydroxyethyl)amino]octanoate | C45H89NO6 | Effective for mRNA delivery; enhances transfection efficiency. |
| Heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate | C45H87NO5 | Useful for constructing lipid nanoparticles; low cytotoxicity. |
| A18-Iso5p | C45H87NO5 | Promotes cellular uptake; used in gene therapy applications. |
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical processes, including:
- Esterification : Formation of ester bonds between fatty acids and alcohols.
- Hydrolysis : Modifying ester groups to enhance solubility and reactivity.
- Purification : Techniques such as chromatography are employed to achieve high purity levels.
These methods ensure the compound's functionality in biological applications by controlling the structure and composition during synthesis .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- mRNA Vaccine Delivery : Research indicates that LNPs formed using this compound significantly improve the stability and delivery efficiency of mRNA vaccines, crucial for eliciting robust immune responses .
- Gene Therapy Applications : The compound has shown promise in enhancing transfection rates in gene therapy models, facilitating the introduction of therapeutic genes into target cells .
- Biocompatibility Studies : Investigations into the biocompatibility of this compound demonstrate its low toxicity profile, supporting its use in clinical settings .
Q & A
Q. What structural features of heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate enable its role in mRNA delivery?
The compound’s efficacy arises from its amphiphilic structure:
- Ionizable tertiary amine headgroup facilitates pH-dependent endosomal escape .
- Hydrophobic tails (heptadecan-9-yl and octanoate chains) stabilize lipid nanoparticles (LNPs) and enhance mRNA encapsulation .
- Hydroxypropyl linker balances hydrophilicity, improving biocompatibility . Methodological Insight: Structural validation via NMR and mass spectrometry is critical to confirm functional group integrity .
Q. What synthesis protocols are used to produce this compound?
Synthesis involves multi-step organic reactions:
- Step 1 : Acylation of octanoic acid derivatives with heptadecan-9-yloxy groups under anhydrous conditions .
- Step 2 : Amine coupling between 3-hydroxypropylamine and the acylated intermediate via carbodiimide-mediated chemistry .
- Step 3 : Purification via silica gel chromatography (hexane:ethyl acetate gradients) to achieve >95% purity . Note: Reaction temperature and solvent polarity must be optimized to minimize byproducts .
Advanced Research Questions
Q. How do structural variations (e.g., hydrophobic tail length) impact mRNA delivery efficiency?
Comparative studies (e.g., ’s lipid comparison table) reveal:
- Longer alkyl chains (C17 vs. C12) enhance membrane fusion but may reduce cellular uptake due to excessive hydrophobicity .
- Branching (e.g., cyclopropyl groups) improves LNP stability but complicates synthesis reproducibility . Methodological Insight: Use dynamic light scattering (DLS) to correlate tail length with LNP size and polydispersity index (PDI) .
Q. How can lipid-to-mRNA ratios be optimized for in vivo applications?
Optimization requires:
- Fixed mRNA dose : Titrate lipid concentrations (e.g., 10–50 molar ratios) and assess encapsulation efficiency via ribogreen assays .
- In vivo testing : Monitor protein expression levels in target tissues (e.g., liver, spleen) using luciferase reporter systems . Data Contradiction: Higher lipid ratios improve mRNA delivery but may increase hepatotoxicity—balance via cytotoxicity assays (MTT/LDH) .
Q. What analytical techniques resolve discrepancies in biodistribution studies?
Key approaches include:
- Quantitative whole-body autoradiography (QWBA) with radiolabeled lipids to track tissue accumulation .
- LC-MS/MS to distinguish intact lipids from metabolites, addressing false positives in mass balance studies . Challenge: Below-quantitation-limit (BQL) data require statistical imputation or enhanced sensitivity methods (e.g., accelerator mass spectrometry) .
Q. How do conflicting data on endosomal escape mechanisms inform experimental design?
Discrepancies arise from:
- pH sensitivity : The ionizable amine’s pKa must match endosomal pH (∼6.5); validate via acid-base titration .
- Cellular models : Primary cells vs. immortalized lines (e.g., HEK293) exhibit varying endosomal maturation rates; use live-cell imaging with pH-sensitive dyes (e.g., LysoTracker) .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Lipid Characterization
Q. Table 2. Comparison of Hydrophobic Tail Modifications
| Tail Structure | LNP Stability (PDI) | mRNA Encapsulation (%) | Toxicity (IC50, µM) | Reference |
|---|---|---|---|---|
| Linear C17 (Heptadecan) | 0.12 | 92.5 ± 3.2 | 48.7 | |
| Branched (Cyclopropyl) | 0.08 | 88.1 ± 4.1 | 62.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
